1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine
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Overview
Description
1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a 5-fluoro-2-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-fluoro-2-thiophenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The sulfonyl group may play a role in binding to enzymes or receptors, while the fluorine atom could enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
- 1-[(5-Bromo-2-thienyl)sulfonyl]-4-phenylpiperazine
- 1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenylpiperazine
- 1-[(5-Methyl-2-thienyl)sulfonyl]-4-phenylpiperazine
Comparison: 1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties compared to its bromo, chloro, and methyl analogs.
Properties
Molecular Formula |
C14H15FN2O2S2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C14H15FN2O2S2/c15-13-6-7-14(20-13)21(18,19)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-7H,8-11H2 |
InChI Key |
XSVLRJXSZRFHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
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